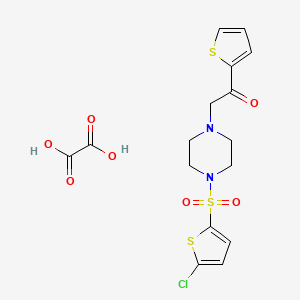

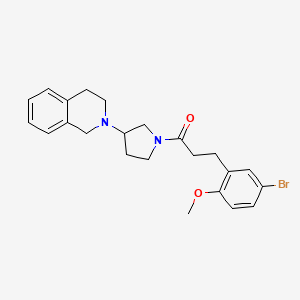

![molecular formula C15H23N5O2 B2898025 4-{[3-(二甲氨基)丙基]氨基}-1-甲基-1H-吡唑并[3,4-b]吡啶-5-甲酸乙酯 CAS No. 685109-22-2](/img/structure/B2898025.png)

4-{[3-(二甲氨基)丙基]氨基}-1-甲基-1H-吡唑并[3,4-b]吡啶-5-甲酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound is a derivative of pyrazolo[3,4-b]pyridine . Pyrazolo[3,4-b]pyridine derivatives are known to possess a wide range of pharmacological properties and are part of anxiolytic drugs . They are also promising substrates for the development of drugs for the treatment of the central nervous system, viral, inflammatory, tumor, cardiovascular, and bacterial diseases .

Synthesis Analysis

The synthesis of similar compounds involves the reaction of 1-Alkyl-N-Boc-5-formylpyrazol-4-amines with malononitrile and cyanoacetamide to form 5-amino-1H-pyrazolo[3,4-b]pyridine nitriles and amides, respectively . Cyclocondensation of the obtained derivatives with chloroacetaldehyde, bromotrifluoroacetone, or ethyl bromopyruvate leads to the formation of imidazo[1,2-a]pyrazolo[3,4-e]pyridines or to pyrazolo[3′,4′,5,6]pyrido[2,3-d]pyrimidine derivatives in cyclocondensation with orthoesters, ethyl oxalyl chloride, or carbonyldiimidazole .Molecular Structure Analysis

The molecular structure of this compound is based on the pyrazolo[3,4-b]pyridine scaffold, which is a well-known structure in medicinal chemistry . The presence of the dimethylamino propyl group and the ethyl carboxylate group may influence the compound’s reactivity and biological activity .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are likely to involve nucleophilic substitution reactions, condensation reactions, and cyclocondensation reactions . These reactions lead to the formation of the pyrazolo[3,4-b]pyridine core and the introduction of the various functional groups .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure . Factors such as its molecular weight, polarity, and the presence of functional groups would influence properties such as its melting point, boiling point, solubility, and stability .科学研究应用

Peptide Synthesis

EDC is commonly used in peptide synthesis . It reacts with carboxyl groups to form an amine-reactive O-acylisourea intermediate that quickly reacts with an amino group to form an amide bond .

Protein Crosslinking to Nucleic Acids

EDC is used for protein crosslinking to nucleic acids . This is particularly useful in studying protein-DNA or protein-RNA interactions.

Preparation of Immunoconjugates

EDC is used in the preparation of immunoconjugates . It can couple haptens to immunogenic carrier proteins, which is a crucial step in the production of specific antibodies for immunoassays .

Protein Labeling & Crosslinking

EDC is used in protein labeling and crosslinking . It can create NHS-activated, amine-reactive labeling compounds .

Immobilization of Biomolecules

EDC is often used in combination with N-hydroxysuccinimide (NHS) for the immobilization of large biomolecules . This is particularly useful in the development of biosensors and biochips.

Conjugation of Carboxyl and Amino Groups

EDC is used to conjugate carboxyl and amino groups among peptides and proteins . This is a fundamental reaction in bioconjugate chemistry.

Crosslinking Proteins to Carboxyl Coated Beads or Surfaces

EDC is used to crosslink proteins to carboxyl coated beads or surfaces . This is particularly useful in affinity chromatography and other bioseparation techniques.

Formation of Amide Bonds in Peptide Synthesis

EDC is used to form amide bonds in peptide synthesis . The formation of these bonds is a key step in the synthesis of peptides and proteins.

作用机制

Target of Action

It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological interactions.

Mode of Action

A related compound, edc (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride), reacts with a carboxyl group first and forms an amine-reactive o-acylisourea intermediate that quickly reacts with an amino group to form an amide bond

Biochemical Pathways

Indole derivatives, which share some structural similarities, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that the compound could potentially interact with a variety of biochemical pathways.

Result of Action

Given the potential biological activities suggested by similar compounds , it could be hypothesized that this compound may have a range of effects at the molecular and cellular level.

未来方向

The future directions for this compound could involve further exploration of its pharmacological properties and potential applications in drug development . Additionally, the development of more efficient and selective synthetic methods for the production of this compound could also be a focus of future research .

属性

IUPAC Name |

ethyl 4-[3-(dimethylamino)propylamino]-1-methylpyrazolo[3,4-b]pyridine-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N5O2/c1-5-22-15(21)12-9-17-14-11(10-18-20(14)4)13(12)16-7-6-8-19(2)3/h9-10H,5-8H2,1-4H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWLBZNHBQXJOGS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C2C(=C1NCCCN(C)C)C=NN2C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 4-{[3-(dimethylamino)propyl]amino}-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

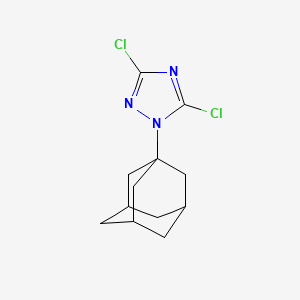

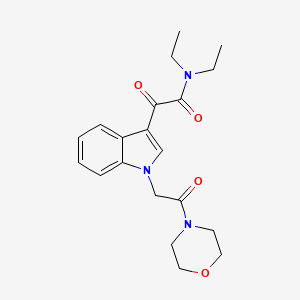

![N-[(4-Morpholin-4-ylthian-4-yl)methyl]oxane-4-carboxamide](/img/structure/B2897944.png)

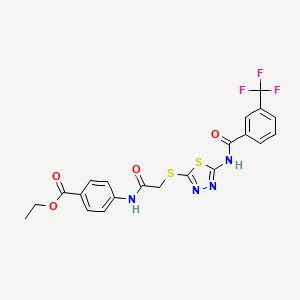

![N-(4-butylphenyl)-2-{[3-ethyl-7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B2897946.png)

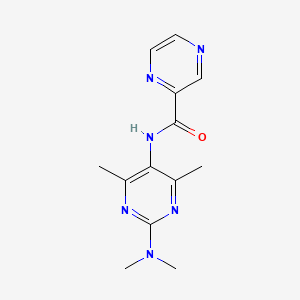

![N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2897948.png)

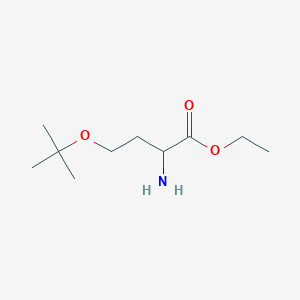

![(3R,4S)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-3-(1-methylpyrazol-4-yl)piperidine-4-carboxylic acid](/img/structure/B2897950.png)

![N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2897954.png)

![[1-(5-Fluoropyridin-2-yl)cyclobutyl]methanamine](/img/structure/B2897958.png)

![2-(6,8-dimethyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2897965.png)